2-Furoyl chloride

Catalog No.
S576450
CAS No.
527-69-5
M.F
C5H3ClO2
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furoyl chloride

CAS Number

527-69-5

Product Name

2-Furoyl chloride

IUPAC Name

furan-2-carbonyl chloride

Molecular Formula

C5H3ClO2

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)Cl

Synonyms

2-Furancarbonyl Chloride; 2-Furoyl Chloride; 2-(Chlorocarbonyl)furan; 2-(Chloroformyl)furan; 2-Furancarboxylic Acid Chloride; 2-Furanoic Acid Chloride; 2-Furanoyl Chloride; 2-Furanylcarbonyl Chloride; 2-Furoic Acid Chloride; 2-Furoic Chloride; 2-Fury

Canonical SMILES

C1=COC(=C1)C(=O)Cl

Characterization of Mixtures of Polyethoxylated Alcohols and Their Sulphates

Specific Scientific Field: Analytical Chemistry

Summary of the Application: 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . This application is important in the analysis of these mixtures, which are commonly used in various industries.

Results or Outcomes: The outcomes of this application would be the successful characterization of the mixtures, which could provide valuable information about their composition and properties.

Synthesis of Various Pharmaceuticals

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Furoyl chloride has been used as a chemical intermediate in the synthesis of various pharmaceuticals . Examples include mometasone furoate, fluticasone furoate, diloxanide furoate, Ceftiofur (Excenel), mirfentanil, quinfamide, and diclofurime .

2-Furoyl chloride, also known as furan-2-carbonyl chloride, is an acyl chloride derived from furan. It is characterized by its chemical formula C5H3ClO2C_5H_3ClO_2 and a molecular weight of approximately 130.53 g/mol. This compound appears as a corrosive liquid that is significantly more irritating to the eyes than benzoyl chloride. Due to its reactive nature, 2-furoyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-parasitic agents .

2-Furoyl chloride is a corrosive and hazardous compound. It is essential to handle it with appropriate safety precautions:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage [].
  • Flammability: Flash point of 85°C, indicating flammability [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2-furoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and alcohols.
  • Dispose of waste according to local regulations.

2-Furoyl chloride is known for its reactivity typical of acyl chlorides. It readily undergoes nucleophilic acyl substitution reactions, reacting with alcohols and amines to form esters and amides, respectively. For example, it can react with alcohols to yield furoate esters and with amines to produce furoamide derivatives. Additionally, electrochemical studies have shown that controlled potential electrolyses of 2-furoyl chloride can generate products like 1,2-di(2-furyl)ethene-1,2-diol di(2-furoate) .

The biological activity of 2-furoyl chloride primarily arises from its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in producing mometasone furoate, a potent anti-inflammatory drug used in treating skin disorders and respiratory conditions. Other derivatives synthesized from 2-furoyl chloride exhibit anti-parasitic properties, making it valuable in developing treatments for amoebic infections .

The synthesis of 2-furoyl chloride was first reported in 1924 by Gelissen, who described the preparation method involving the refluxing of 2-furoic acid with excess thionyl chloride. This method allows for the conversion of the carboxylic acid into the corresponding acyl chloride efficiently . Other methods may include variations using different chlorinating agents or solvents to optimize yield and purity.

2-Furoic acidC5H4O2Precursor for esters and amidesFurfuryl alcoholC5H6OSolvent and intermediate in organic synthesisFurfurylamineC5H6NIntermediate for pharmaceuticals5-ChlorofuranC4H3ClOUsed in agrochemicals and pharmaceuticalsFuran-3-carboxylic acidC5H4O3Used in organic synthesis

Uniqueness of 2-Furoyl Chloride: What sets 2-furoyl chloride apart from these compounds is its specific role as an acyl chloride that readily participates in reactions leading to various pharmaceutical intermediates. Its versatility as a reactive building block makes it essential in synthesizing complex drug molecules .

Interaction studies involving 2-furoyl chloride often focus on its reactivity with various nucleophiles. The compound's ability to react with hydroxyl groups has been explored in studies examining its interactions with polyethoxylated alcohols and their sulfates. Such investigations help understand its potential applications and reactivity patterns in synthetic organic chemistry .

XLogP3

1.5

Boiling Point

173.0 °C

Melting Point

-2.0 °C

UNII

2US0DXI75S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1300-32-9
527-69-5

Wikipedia

Furoyl chloride

General Manufacturing Information

2-Furancarbonyl chloride: ACTIVE

Dates

Modify: 2023-08-15

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